Rh(Phi)2(bpy)3+

Overview

Description

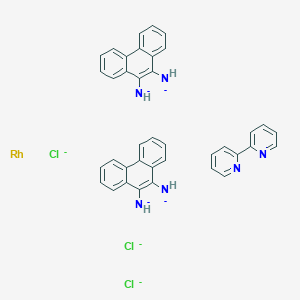

The compound Rh(Phi)2(bpy)3+ is a rhodium complex where Phi stands for phenanthrenequinone diimine and bpy stands for bipyridyl. This complex is known for its ability to intercalate into DNA and is widely used in photofootprinting studies due to its unique photochemical properties .

Preparation Methods

The preparation of Rh(Phi)2(bpy)3+ involves the synthesis of the phenanthrenequinone diimine and bipyridyl ligands, followed by their coordination to a rhodium center. The synthetic route typically includes the following steps:

Synthesis of Phenanthrenequinone Diimine: This involves the reaction of phenanthrenequinone with an appropriate amine to form the diimine ligand.

Synthesis of Bipyridyl Ligand: Bipyridyl is synthesized through the coupling of pyridine derivatives.

Coordination to Rhodium: The ligands are then coordinated to a rhodium center under specific reaction conditions, often involving heating and the use of a suitable solvent

Chemical Reactions Analysis

Rh(Phi)2(bpy)3+ undergoes several types of chemical reactions, including:

Oxidation: The complex can participate in oxidation reactions, particularly when photoactivated.

Reduction: It can also undergo reduction under specific conditions.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .

Scientific Research Applications

Rh(Phi)2(bpy)3+ has a wide range of scientific research applications:

Chemistry: It is used in studies of DNA intercalation and charge transport through DNA.

Biology: The compound is employed in photofootprinting studies to investigate protein-DNA interactions.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the development of DNA-based nanomaterials and electronic devices .

Mechanism of Action

The mechanism of action of Rh(Phi)2(bpy)3+ involves its intercalation into the DNA double helix. Upon photoactivation, the complex generates reactive oxygen species that can cleave DNA at specific sites. This property is exploited in photofootprinting studies to map protein-DNA interactions. The molecular targets include the DNA bases, and the pathways involved are primarily those related to oxidative damage .

Comparison with Similar Compounds

Rh(Phi)2(bpy)3+ is unique in its high sequence neutrality and efficiency in DNA cleavage upon photoactivation. Similar compounds include:

Ruthenium Polypyridyl Complexes: These complexes also intercalate into DNA and are used in similar applications.

Other Rhodium Complexes: Various other rhodium complexes with different ligands are used in DNA studies, but they may not have the same efficiency or specificity as Rh(Phi)2(bpy)3+ .

Biological Activity

Rhodium complexes, particularly Rh(Phi)₂(bpy)₃⁺, have garnered significant attention in the field of bioinorganic chemistry due to their unique biological activities. This compound, where "Phi" refers to phenanthrenequinone diimine and "bpy" refers to 2,2'-bipyridine, exhibits properties that make it a potent tool for targeting DNA and inducing oxidative damage. The following sections detail its biological activity, including mechanisms of action, experimental findings, and case studies.

DNA Binding and Photocleavage

Rh(Phi)₂(bpy)₃⁺ has been shown to selectively bind to DNA mismatches with high affinity. In studies, it was observed that this complex can photocleave DNA at mismatched sites when exposed to UV light. For instance, it demonstrated over a 1000-fold preference for binding mismatched DNA over well-matched sequences. This selectivity is crucial for applications in targeted gene therapy and cancer treatment where DNA repair mechanisms can be exploited .

Charge Transport and Oxidative Damage

The compound acts as a photooxidant that facilitates long-range charge transport through DNA. Upon photolysis at specific wavelengths (e.g., 365 nm), it injects electron holes into the DNA base stack, leading to oxidative damage primarily at guanine bases. This process can result in localized strand scission and is particularly effective at generating lesions in the most oxidatively sensitive sites within the DNA structure .

Case Studies of Biological Effects

- Targeting Mismatched DNA : A study demonstrated that Rh(Phi)₂(bpy)₃⁺ could effectively bind and cleave a 2725 base pair plasmid containing a single CC mismatch. The complex showed no photocleavage on matched sequences, highlighting its specificity for damaged or mismatched DNA .

- Oxidative Damage in Duplex DNA : Research indicated that Rh(Phi)₂(bpy)₃⁺ could induce oxidative damage in duplex DNA structures, particularly affecting cytosines when covalently tethered to the DNA. This oxidative damage was shown to be modulated by the presence of guanine sites nearby, suggesting a complex interplay between different bases during charge transport .

- Long-range Charge Migration : Another study explored how covalently tethered Rh(Phi)₂(bpy)₃⁺ could facilitate long-range charge migration within four-way junctions of DNA. The results indicated that damage was localized at specific sites near the tethered complex, reinforcing the idea that its binding position significantly influences its biological effects .

Binding Affinity Comparison

| Complex | Binding Affinity (nM) | Specificity for Mismatches |

|---|---|---|

| Rh(Phi)₂(bpy)₃⁺ | <10 | >1000-fold |

| [Rh(bpy)₂(chrysi)]³⁺ | 50 | Moderate |

Photocleavage Efficiency

| Condition | Photocleavage Yield (%) | Remarks |

|---|---|---|

| Mismatched DNA (CC mismatch) | 80 | High specificity observed |

| Well-matched control | 0 | No cleavage |

Properties

IUPAC Name |

(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDXSUBZYYEEHD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl3N6Rh-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121174-98-9 | |

| Record name | Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.